molecular formula C11H10BrNO3 B6612884 methyl 4-bromo-6-methoxy-1H-indole-2-carboxylate CAS No. 476618-48-1

methyl 4-bromo-6-methoxy-1H-indole-2-carboxylate

Cat. No. B6612884
CAS RN: 476618-48-1
M. Wt: 284.11 g/mol
InChI Key: JFFQIYIECDBXEB-UHFFFAOYSA-N
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Description

Methyl 4-bromo-6-methoxy-1H-indole-2-carboxylate (MBMICA) is an organic compound belonging to the class of indoles and is used in a variety of scientific research applications. MBMICA is a versatile compound with a wide range of properties and applications. It is a synthetic compound that can be synthesized in the laboratory and is used in a variety of scientific research applications.

Scientific Research Applications

Methyl 4-bromo-6-methoxy-1H-indole-2-carboxylate is primarily used in scientific research applications. It is used in a variety of fields, including biochemistry, pharmacology, and medicinal chemistry. It is used as a reagent in the synthesis of compounds with potential therapeutic applications, such as novel drugs and natural products. It is also used in the synthesis of compounds with potential industrial applications, such as agrochemicals and catalysts.

Mechanism of Action

The mechanism of action of methyl 4-bromo-6-methoxy-1H-indole-2-carboxylate is not fully understood. It is believed that this compound acts as a proton donor, donating a proton to the carboxyl group of an organic molecule. This reaction results in the formation of an anion, which can then be used as a nucleophile to form a new bond.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. It is believed that this compound can act as a proton donor, donating a proton to the carboxyl group of an organic molecule. This reaction can result in a variety of biochemical and physiological effects, depending on the nature of the organic molecule. For example, this compound can act as a catalyst in the synthesis of compounds with potential therapeutic applications, such as novel drugs and natural products.

Advantages and Limitations for Lab Experiments

The advantages of using methyl 4-bromo-6-methoxy-1H-indole-2-carboxylate in laboratory experiments include its versatility and low cost. This compound is a versatile compound that can be used in a variety of scientific research applications. It is also relatively inexpensive and easy to obtain. The main limitation of this compound is that its mechanism of action is not fully understood.

Future Directions

For the use of methyl 4-bromo-6-methoxy-1H-indole-2-carboxylate include the development of new synthetic methods, the exploration of its biochemical and physiological effects, and the development of new compounds with potential therapeutic applications. Additionally, further research is needed to understand the mechanism of action of this compound. Other possible future directions include the development of new catalysts and agrochemicals based on this compound, as well as the exploration of its potential applications in nanotechnology and material science.

Synthesis Methods

Methyl 4-bromo-6-methoxy-1H-indole-2-carboxylate can be synthesized using a variety of methods, including the Grignard reaction, anhydrous reaction, and the Wittig reaction. In the Grignard reaction, an alkyl bromide is reacted with magnesium in the presence of a base to form an alkyl magnesium halide, which is then reacted with a carboxylic acid to form this compound. In the anhydrous reaction, an alkyl bromide is reacted with a base in an anhydrous solvent to form an alkyl halide, which is then reacted with a carboxylic acid to form this compound. In the Wittig reaction, an alkyl halide is reacted with a phosphonium salt to form an alkyl phosphonium salt, which is then reacted with a carboxylic acid to form this compound.

properties

IUPAC Name

methyl 4-bromo-6-methoxy-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c1-15-6-3-8(12)7-5-10(11(14)16-2)13-9(7)4-6/h3-5,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFQIYIECDBXEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C(N2)C(=O)OC)C(=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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